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Compound of Interest

Compound Name: LM-030

Cat. No.: B10860911 Get Quote

The designation "LM-030" refers to several distinct investigational therapies, each with a

unique mechanism of action and therapeutic target. This guide provides an in-depth technical

overview of four such candidates, offering researchers, scientists, and drug development

professionals a comprehensive resource on their core attributes, preclinical and clinical

findings, and experimental methodologies.

LM-030 (LifeMax Laboratories) for Netherton
Syndrome
A Targeted Topical Therapy for a Rare Genetic Skin Disorder

LifeMax Laboratories is developing LM-030, a topical formulation for the treatment of Netherton

Syndrome (NS), a severe, autosomal recessive genetic disorder.[1][2] The U.S. Food and Drug

Administration (FDA) has granted LM-030 Fast Track, Orphan Drug, and Rare Pediatric

Disease designations, underscoring the significant unmet medical need in this patient

population.[1] The therapy is currently in a pivotal Phase 2/3 clinical trial.[1]

Core Mechanism of Action
Netherton Syndrome is caused by mutations in the SPINK5 gene, which encodes the lympho-

epithelial Kazal-type-related inhibitor (LEKTI), a serine protease inhibitor.[3][4] The absence or

dysfunction of LEKTI leads to the hyperactivity of epidermal proteases, particularly kallikrein-

related peptidases 5 and 7 (KLK5 and KLK7).[4] This excessive protease activity disrupts the
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skin barrier by degrading desmosomal proteins like desmoglein 1, leading to chronic

inflammation, severe scaling (ichthyosis), and hair shaft abnormalities ("bamboo hair").[4][5]

LM-030, previously known as BPR277, is a potent inhibitor of KLK7.[6] By specifically targeting

this key enzyme in the pathological cascade, LM-030 aims to restore the balance of protease

activity in the epidermis, thereby improving skin barrier function and reducing the clinical

manifestations of Netherton Syndrome.
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Figure 1: Proposed Mechanism of Action of LM-030 in Netherton Syndrome. (Within 100
characters)

Clinical Development and Experimental Protocols
A Phase 1/2 clinical trial (NCT01428297) has been completed for LM-030 (as BPR277).[7] This

first-in-human study was designed in three parts to evaluate the safety, tolerability, and

pharmacokinetics of the topical ointment.[7]
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Experimental Protocol: Phase 1/2 Study (NCT01428297) Overview[7][8]

Part 1 (Healthy Volunteers): The initial part of the study assessed the safety and tolerability

of BPR277 ointment on healthy volunteers. This involved applying the active ointment and a

vehicle control to separate areas on the lower back for two weeks.

Part 2 (Atopic Dermatitis Patients): This was a double-blind, vehicle-controlled study in adult

patients with atopic dermatitis. Following initial treatment with a topical corticosteroid,

patients applied either BPR277 or a vehicle ointment twice daily for four weeks to evaluate

safety and preliminary efficacy.

Part 3 (Netherton Syndrome Patients): This part of the study focused on adult patients with a

confirmed diagnosis of Netherton Syndrome. The primary objective was to assess the

potential of BPR277 1% ointment, applied twice daily, to improve the clinical severity of

lesional skin, as measured by the Total Lesional Sign Score for Netherton Syndrome (TLSS-

NS). Secondary objectives included evaluating systemic steady-state pharmacokinetics and

concentrations of BPR277 in the skin.

Data Presentation: Phase 1/2 Study Design for Netherton Syndrome (Part 3)

Parameter Description

Study Phase 1/2

Compound BPR277 (now LM-030) 1% Ointment

Population
Adult patients with a confirmed diagnosis of

Netherton Syndrome

Intervention
Twice daily (b.i.d.) topical application of BPR277

1% ointment

Primary Objective
To evaluate the potential of BPR277 to improve

the clinical severity of lesional skin

Primary Endpoint
Change from baseline in the Total Lesional Sign

Score for Netherton Syndrome (TLSS-NS)

Secondary Endpoints
Systemic steady-state pharmacokinetics,

BPR277 concentrations in the skin
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TUB-030 (Tubulis) for Solid Tumors
A Next-Generation Antibody-Drug Conjugate Targeting 5T4

Tubulis is developing TUB-030, an antibody-drug conjugate (ADC) for the treatment of

advanced solid tumors.[9] This investigational therapy has entered a Phase 1/2a clinical trial (5-

STAR 1-01, NCT06657222).[9][10]

Core Mechanism of Action
TUB-030 is designed to selectively deliver a potent cytotoxic agent to cancer cells that

overexpress the 5T4 oncofetal antigen, which is found on a wide range of solid tumors with

limited expression in healthy tissues.[6][10] The ADC consists of three key components:

Antibody: A humanized, Fc-silenced IgG1 monoclonal antibody that specifically binds to the

5T4 antigen on the surface of tumor cells.[11]

Payload: Exatecan, a potent topoisomerase I inhibitor. Topoisomerase I is an enzyme

essential for DNA replication and transcription. Its inhibition leads to DNA damage and

apoptosis in rapidly dividing cancer cells.[11][12]

Linker: Tubulis's proprietary Tubutecan linker-payload platform, which utilizes P5 conjugation

chemistry. This technology ensures a stable connection between the antibody and the

payload in circulation, minimizing off-target toxicity. The linker is designed to be cleaved once

the ADC is internalized by the tumor cell, releasing the exatecan payload.[1][11]

The drug-to-antibody ratio (DAR) of TUB-030 is a homogeneous 8, maximizing the therapeutic

payload delivered to the target cells.[11][12]
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Figure 2: Mechanism of Action of TUB-030 ADC. (Within 100 characters)

Preclinical Data and Experimental Protocols
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Preclinical studies have demonstrated that TUB-030 exhibits potent and long-lasting anti-tumor

activity in a range of mouse models, including those with low 5T4 expression.[3] A single

treatment with TUB-030 was shown to eliminate tumors in a triple-negative breast cancer

mouse model.[3]

Experimental Protocol: In Vivo Efficacy Studies

Animal Models: Xenograft or patient-derived xenograft (PDX) mouse models with tumors

expressing varying levels of the 5T4 antigen.

Intervention: Administration of TUB-030 at various dose levels (e.g., 1 mg/kg).[10]

Comparator: A clinically tested comparator ADC or vehicle control.[3]

Primary Endpoint: Tumor growth inhibition or regression over time.

Secondary Endpoints: Body weight changes (as a measure of toxicity), survival analysis.

Data Presentation: Preclinical Efficacy of TUB-030

Model Intervention Key Finding

Triple-Negative Breast Cancer

Mouse Model
Single treatment of TUB-030 Tumor elimination

Various Solid Tumor Models Doses as low as 1 mg/kg Long-lasting tumor regression

TTX-030 (Trishula Therapeutics) for Advanced
Cancers
An Immuno-Oncology Agent Targeting the ATP-Adenosine Pathway

Trishula Therapeutics, in collaboration with AbbVie, is developing TTX-030, a first-in-class anti-

CD39 monoclonal antibody for the treatment of advanced cancers.[4][13] The therapy is being

evaluated in Phase 1/2 clinical trials as a monotherapy and in combination with other anti-

cancer agents.[13]
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Core Mechanism of Action
The tumor microenvironment (TME) is often characterized by high levels of

immunosuppressive adenosine, which is generated from the breakdown of adenosine

triphosphate (ATP). The conversion of ATP to adenosine monophosphate (AMP) is the rate-

limiting step in this pathway and is catalyzed by the ectoenzyme CD39.[13][14]

TTX-030 is an antibody that inhibits the activity of CD39.[13] This inhibition has a dual effect on

the TME:

Reduces Immunosuppressive Adenosine: By blocking the production of AMP, TTX-030

prevents the subsequent generation of adenosine, thereby mitigating its inhibitory effects on

immune effector cells such as T cells, B cells, and NK cells.[13]

Maintains High Levels of Pro-Inflammatory ATP: The accumulation of extracellular ATP

stimulates dendritic and myeloid-derived cells, which are crucial for initiating and sustaining

both innate and adaptive anti-tumor immune responses.[13][14]
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Figure 3: Mechanism of Action of TTX-030. (Within 100 characters)

Clinical Development and Experimental Protocols
TTX-030 is being evaluated in the Phase 2 ELTIVATE trial (NCT06119217) as a first-line

treatment for metastatic pancreatic adenocarcinoma.[14]

Experimental Protocol: ELTIVATE Phase 2 Study (NCT06119217) Overview[14]

Study Phase: 2

Population: Patients with first-line metastatic pancreatic adenocarcinoma.
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Intervention Arms:

TTX-030 in combination with chemotherapy (gemcitabine and nab-paclitaxel).

TTX-030 in combination with budigalimab (an anti-PD-1 antibody) and chemotherapy.

Chemotherapy alone.

Primary Endpoint: Progression-free survival (PFS) in a biomarker-enriched (HLA-DQhigh)

population.

Secondary Endpoints: PFS in the overall population, safety, objective response rate, duration

of response, and overall survival.

ASTX030 (Astex Pharmaceuticals) for Myeloid
Malignancies
An Oral Combination Therapy for MDS and AML

Astex Pharmaceuticals is developing ASTX030, an oral fixed-dose combination of cedazuridine

and azacitidine for the treatment of myelodysplastic syndromes (MDS) and acute myeloid

leukemia (AML).[5]

Core Mechanism of Action
Azacitidine is a hypomethylating agent that has been a cornerstone of treatment for MDS and

AML. However, it is typically administered parenterally due to degradation by the enzyme

cytidine deaminase (CDA) in the gut and liver.[5][15]

ASTX030 combines azacitidine with cedazuridine, an inhibitor of CDA.[5] By inhibiting CDA,

cedazuridine prevents the breakdown of azacitidine, thereby increasing its oral bioavailability

and allowing for an all-oral treatment regimen with pharmacokinetic exposure comparable to

subcutaneous administration.[5][15] Azacitidine exerts its anti-neoplastic effects by

incorporating into DNA and inhibiting DNA methyltransferase (DNMT), which leads to DNA

hypomethylation and a decrease in tumor cell growth.[5]
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Figure 4: Mechanism of Action of ASTX030. (Within 100 characters)

Clinical Development and Experimental Protocols
ASTX030 has been evaluated in a multi-phase clinical trial program.

Experimental Protocol: Phase 1 Trial Overview[15]

Study Phase: 1

Objective: To identify the recommended Phase 2 dose by comparing the pharmacokinetic

(PK) profile of oral ASTX030 with subcutaneous azacitidine.

Population: Patients with MDS and AML.

Methodology: A dose-escalation study to determine the optimal dose of cedazuridine to

achieve sufficient CDA inhibition and enhance the oral bioavailability of azacitidine.
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Primary Endpoint: Pharmacokinetic equivalence (Area Under the Curve - AUC) of oral

ASTX030 to subcutaneous azacitidine.

Secondary Endpoints: Safety, tolerability, preliminary efficacy, and impact on global DNA

methylation.

Data Presentation: Phase 1 Pharmacokinetic Findings[15]

Cedazuridine Dose Azacitidine Dose Outcome

20 mg 140 mg

Achieved pharmacokinetic

equivalence (AUC) to

subcutaneous azacitidine

Selected as the recommended

Phase 2 dose

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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